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Compound of Interest

Compound Name: Ziritaxestat

Cat. No.: B607656 Get Quote

For researchers, scientists, and drug development professionals, a critical evaluation of the

safety profiles of investigational therapies for Idiopathic Pulmonary Fibrosis (IPF) is paramount.

This guide provides a comparative analysis of the discontinued autotaxin inhibitor, Ziritaxestat,
against other notable investigational drugs: Pamrevlumab, Pentraxin-2, and BI 1015550. The

data presented is compiled from published clinical trial results.

The development of Ziritaxestat (GLPG1690) for IPF was halted in 2021 due to an

unfavorable benefit-risk profile identified during the Phase 3 ISABELA trials.[1] An Independent

Data Monitoring Committee recommended the termination of the studies after a review of

unblinded data raised safety concerns, including an increased risk of mortality.[2][3] This

outcome underscores the challenging landscape of IPF drug development and highlights the

importance of rigorous safety and efficacy evaluation.

In contrast, other investigational agents for IPF are progressing through clinical development,

each with a unique mechanism of action and safety profile. This guide will delve into the

available safety data for these compounds, offering a structured comparison to inform future

research and development efforts.

Comparative Safety Profiles
The following table summarizes the key safety findings from clinical trials of Ziritaxestat and

other selected investigational IPF drugs.
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Drug (Trial)
Mechanism of
Action

Key Adverse
Events

Serious Adverse
Events &
Mortalities

Ziritaxestat (ISABELA

1 & 2 - Phase 3)
Autotaxin Inhibitor

Data on specific non-

serious adverse

events is limited due

to early trial

termination.

Increased all-cause

mortality: - ISABELA

1: 8.0% (600mg),

4.6% (200mg) vs.

6.3% (placebo).[4] -

ISABELA 2: 9.3%

(600mg), 8.5%

(200mg) vs. 4.7%

(placebo).[4] The trials

were terminated due

to these safety

concerns and lack of

efficacy.[2][4]

Ziritaxestat (FLORA -

Phase 2a)
Autotaxin Inhibitor

Most adverse events

were mild to moderate

and similar to placebo.

[3] Infections and

respiratory disorders

were the most

frequent.

One serious adverse

event

(cholangiocarcinoma)

in the Ziritaxestat

group. No deaths

were reported in this

smaller, shorter trial.

[5]

Pamrevlumab

(ZEPHYRUS-1 -

Phase 3)

Connective Tissue

Growth Factor (CTGF)

Inhibitor

Majority of treatment-

emergent adverse

events were mild or

moderate.

Treatment-emergent

serious adverse

events were observed

in 28.2% of patients in

the pamrevlumab

group and 34.3% in

the placebo group.[6]

Mortality rates were

similar between the

groups (12.7% vs

13.1%).[7] The study

did not meet its
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primary efficacy

endpoint.[6]

Pentraxin-2

(Zinpentraxin Alfa)

(STARSCAPE -

Phase 3)

Recombinant human

Pentraxin-2

74.6% of patients

receiving zinpentraxin

alfa experienced one

or more adverse

events, compared to

72.3% with placebo.

The trial was

terminated for futility.

No new safety

concerns were

identified.[8]

Pentraxin-2 (PRM-

151) (Phase 2)

Recombinant human

Pentraxin-2

Most common

treatment-emergent

adverse events were

cough, productive

cough, fatigue, and

headache, with a

comparable incidence

to placebo.[9]

Serious treatment-

emergent adverse

events occurred in

7.8% of subjects on

PRM-151 versus

10.3% on placebo. No

safety concerns were

raised.[10]

BI 1015550 (Phase 2)
Phosphodiesterase

4B (PDE4B) Inhibitor

The most frequently

reported adverse

event was diarrhea

(non-serious).[11]

Serious adverse

events were reported

in 6% of the BI

1015550 group and

20% of the placebo

group.[12] The drug

had an acceptable

safety and tolerability

profile.[13]

Experimental Protocols
A summary of the methodologies for the key clinical trials cited is provided below.

Ziritaxestat (ISABELA 1 & 2): These were two identically designed, Phase 3, randomized,

double-blind, placebo-controlled trials. A total of 1,306 IPF patients were randomized to receive

either 200 mg or 600 mg of Ziritaxestat, or a placebo, once daily, in addition to standard of

care (pirfenidone, nintedanib, or neither). The primary endpoint was the annual rate of decline
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in Forced Vital Capacity (FVC) at week 52. The trials were prematurely terminated based on

the recommendation of an independent data and safety monitoring committee.[1][4]

Pamrevlumab (ZEPHYRUS-1): This was a Phase 3, randomized, double-blind, placebo-

controlled trial that enrolled 356 patients with IPF who were not receiving other antifibrotic

treatment. Participants received either 30 mg/kg of Pamrevlumab or a placebo via intravenous

infusion every 3 weeks for 48 weeks. The primary outcome was the absolute change in FVC

from baseline to week 48.[6][7][14]

Pentraxin-2 (Zinpentraxin Alfa) (STARSCAPE): This was a Phase 3, double-blind, placebo-

controlled trial where 664 IPF patients were randomized to receive either 10 mg/kg of

zinpentraxin alfa or a placebo intravenously every 4 weeks for 52 weeks. The primary endpoint

was the absolute change in FVC from baseline to week 52. The trial was terminated early due

to a futility analysis showing no treatment benefit.[15]

BI 1015550 (Phase 2): This was a randomized, double-blind, placebo-controlled trial that

assigned 147 IPF patients in a 2:1 ratio to receive either 18 mg of BI 1015550 twice daily or a

placebo for 12 weeks. The study included patients both on and off standard antifibrotic therapy.

The primary endpoint was the change from baseline in FVC at week 12.[13][16]

Visualizing the Ziritaxestat Pathway
The following diagram illustrates the signaling pathway targeted by Ziritaxestat.
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Caption: Ziritaxestat inhibits Autotaxin, blocking LPA production and pro-fibrotic signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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